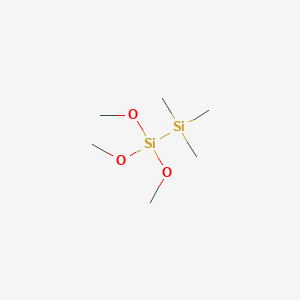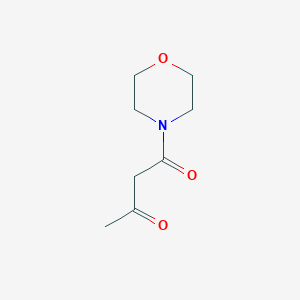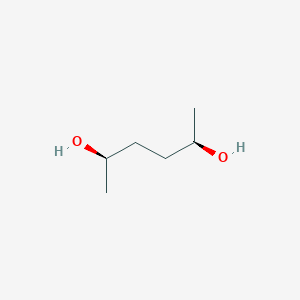
Fluprofen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluprofen, also known as 2-(4-fluorophenyl) propionic acid, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to relieve pain and inflammation. It was first synthesized in the 1960s and has since been used to treat various conditions such as rheumatoid arthritis, osteoarthritis, and menstrual cramps. Fluprofen is a derivative of ibuprofen, which is another commonly used NSAID.
Wirkmechanismus
Fluprofen works by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for pain and swelling. By inhibiting COX, fluprofen reduces the production of prostaglandins, which leads to a reduction in pain and inflammation.
Biochemische Und Physiologische Effekte
Fluprofen has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 and tumor necrosis factor-alpha. It has also been shown to reduce the activity of matrix metalloproteinases, which are involved in tissue remodeling and repair. Fluprofen has been shown to have a number of cardiovascular effects, including a reduction in blood pressure and an improvement in endothelial function.
Vorteile Und Einschränkungen Für Laborexperimente
Fluprofen has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, which makes it a useful tool for researchers. However, there are also some limitations to the use of fluprofen in lab experiments. It has a relatively short half-life, which means that it may need to be administered frequently in order to maintain therapeutic levels. It can also have off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are a number of future directions for research on fluprofen. One area of interest is the potential use of fluprofen in the treatment of Alzheimer's disease. Another area of interest is the development of more selective COX inhibitors, which may have fewer off-target effects than current NSAIDs. There is also interest in the development of new formulations of fluprofen, such as sustained-release formulations, which may improve its efficacy and reduce the need for frequent dosing.
Synthesemethoden
The synthesis of fluprofen involves the reaction of 4-fluorobenzoyl chloride with propionic acid in the presence of a base such as triethylamine. The reaction produces fluprofen and hydrogen chloride gas as a byproduct. The purity of the synthesized fluprofen can be improved by recrystallization from a suitable solvent such as ethanol.
Wissenschaftliche Forschungsanwendungen
Fluprofen has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are responsible for pain and inflammation. Fluprofen has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid plaques in the brain.
Eigenschaften
CAS-Nummer |
17692-38-5 |
|---|---|
Produktname |
Fluprofen |
Molekularformel |
C15H13FO2 |
Molekulargewicht |
244.26 g/mol |
IUPAC-Name |
2-[4-(3-fluorophenyl)phenyl]propanoic acid |
InChI |
InChI=1S/C15H13FO2/c1-10(15(17)18)11-5-7-12(8-6-11)13-3-2-4-14(16)9-13/h2-10H,1H3,(H,17,18) |
InChI-Schlüssel |
TYCOFFBAZNSQOJ-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)C2=CC(=CC=C2)F)C(=O)O |
Kanonische SMILES |
CC(C1=CC=C(C=C1)C2=CC(=CC=C2)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Trimethylsilyl)oxy]phenol](/img/structure/B101852.png)












